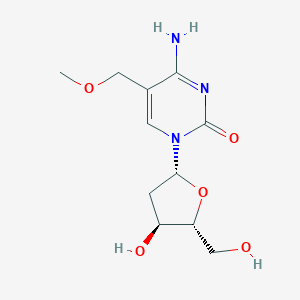

2'-Deoxy-5-(methoxymethyl)cytidine

Descripción

2'-Deoxy-5-(methoxymethyl)cytidine is a synthetic cytidine analog characterized by a methoxymethyl (-CH₂OCH₃) substitution at the 5-position of the pyrimidine ring. These analogs are pivotal in epigenetics, antiviral research, and cancer therapy, suggesting that 2'-Deoxy-5-(methoxymethyl)cytidine may share overlapping applications or mechanisms .

Propiedades

Número CAS |

129580-10-5 |

|---|---|

Fórmula molecular |

C11H17N3O5 |

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |

Clave InChI |

IEYXVEIKPXIXML-DJLDLDEBSA-N |

SMILES |

COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

SMILES isomérico |

COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Sinónimos |

5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Chemical Properties

| Compound Name | Substituent at 5-Position | Molecular Formula | Molecular Weight | Key Chemical Features |

|---|---|---|---|---|

| 2'-Deoxy-5-(methoxymethyl)cytidine | -CH₂OCH₃ | C₁₁H₁₇N₃O₅ | 287.27 g/mol | Ether group enhances lipophilicity; stable to oxidation |

| 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) | -CH₂OH | C₁₀H₁₅N₃O₅ | 257.24 g/mol | Hydroxyl group confers polarity; prone to oxidation |

| 5-Methyl-2'-deoxycytidine (5mdC) | -CH₃ | C₁₀H₁₅N₃O₄ | 241.24 g/mol | Methylation mimics natural epigenetic marks; stable |

| 5-Aza-2'-deoxycytidine (Decitabine) | -N (replaces C) | C₈H₁₂N₄O₄ | 228.20 g/mol | Azanucleoside; induces DNA hypomethylation |

- Methoxymethyl vs. Hydroxymethyl (5hmdC): The methoxymethyl group increases lipophilicity compared to 5hmdC, likely improving membrane permeability. However, 5hmdC is a natural epigenetic marker involved in gene regulation, while the methoxy derivative may lack this biological role .

- Methoxymethyl vs. Methyl (5mdC): The methyl group in 5mdC is a key epigenetic modification (5-methylcytosine), whereas the methoxymethyl group is synthetic. The latter’s bulkier structure could hinder recognition by DNA methyltransferases .

- Methoxymethyl vs. Aza (Decitabine): Decitabine’s nitrogen substitution at the 5-position disrupts DNA methylation, making it a potent hypomethylating agent. The methoxymethyl analog lacks this mechanism but may exhibit unique stability or antiviral properties .

Stability and Reactivity

- Acid Stability: 2'-Deoxy-5-methylisocytidine undergoes acid-catalyzed depyrimidinylation, but its pseudocytidine analog (e.g., 2'-Deoxy-1-methylpseudocytidine) shows enhanced stability . Methoxymethyl’s ether linkage may similarly resist acidic hydrolysis compared to 5hmdC’s hydroxyl group.

- Oxidative Stability: The methoxymethyl group is less prone to oxidation than 5hmdC’s hydroxymethyl group, which can form 5-formylcytidine (5fC) or 5-carboxylcytidine (5caC) intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.